N-(2-Cyclopropoxy-5-isopropoxyphenyl)methanesulfonamide
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Overview
Description
N-(2-Cyclopropoxy-5-isopropoxyphenyl)methanesulfonamide is a sulfonamide compound characterized by the presence of a sulfonyl group connected to an amine group. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and anti-inflammatory agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyclopropoxy-5-isopropoxyphenyl)methanesulfonamide typically involves the reaction of sulfonyl chlorides with amines. A common method includes the use of a base such as pyridine to absorb the HCl generated during the reaction . The reaction can be represented as follows:
RSO2Cl+R′2NH→RSO2NR′2+HCl
Industrial Production Methods
Industrial production methods for sulfonamides often involve large-scale reactions using automated systems to ensure consistency and purity. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyclopropoxy-5-isopropoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the sulfonamide group, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-(2-Cyclopropoxy-5-isopropoxyphenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-(2-Cyclopropoxy-5-isopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This mechanism is similar to that of other sulfonamide-based drugs .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: An early sulfonamide antibiotic.
Sulfamethoxazole: A widely used antibiotic.
Ampiroxicam: An anti-inflammatory drug with a sulfonamide group.
Uniqueness
N-(2-Cyclopropoxy-5-isopropoxyphenyl)methanesulfonamide is unique due to its specific structural features, such as the cyclopropoxy and isopropoxy groups, which may confer distinct biological activities and chemical properties compared to other sulfonamides .
Properties
Molecular Formula |
C13H19NO4S |
---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
N-(2-cyclopropyloxy-5-propan-2-yloxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C13H19NO4S/c1-9(2)17-11-6-7-13(18-10-4-5-10)12(8-11)14-19(3,15)16/h6-10,14H,4-5H2,1-3H3 |
InChI Key |
SATGVWDSTUTEKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
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